![molecular formula C32H23P B14243577 Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- CAS No. 405919-42-8](/img/structure/B14243577.png)
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a phenanthrene and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- typically involves the reaction of 2-bromochlorobenzene with 9-bromophenanthrene and diphenylchlorophosphine. The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst to facilitate the coupling reaction . The reaction conditions include:
Temperature: Typically around 80-100°C
Solvent: Commonly used solvents include toluene or xylene
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The phenanthrene moiety provides additional stability and electronic properties to the complexes, enhancing their reactivity and selectivity.
Comparación Con Compuestos Similares
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine: Lacks the phenanthrene moiety, resulting in different electronic properties and reactivity.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic effects.
Dicyclohexylphosphine: Features cyclohexyl groups, providing different steric hindrance and solubility properties.
The uniqueness of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- lies in its combination of phenanthrene and phenyl groups, which impart distinct electronic and steric characteristics, making it a valuable compound in various applications.
Propiedades
Número CAS |
405919-42-8 |
|---|---|
Fórmula molecular |
C32H23P |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(2-phenanthren-9-ylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C32H23P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h1-23H |
Clave InChI |
RYSSNRHEVRMTJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



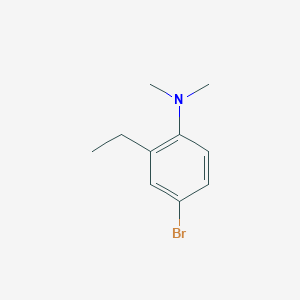
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
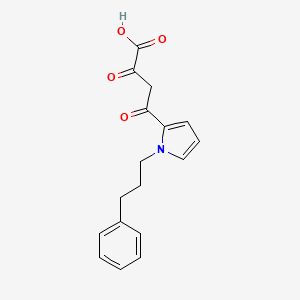
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)
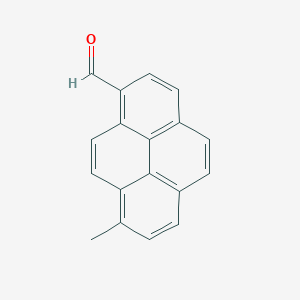


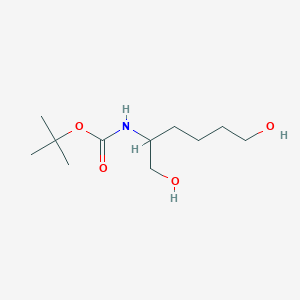
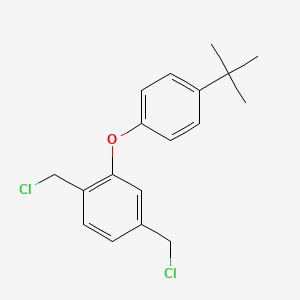
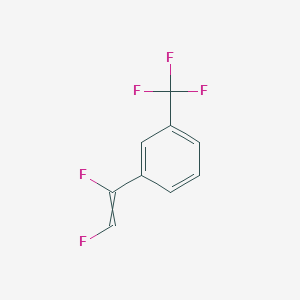
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
